molecular formula C25H21ClN2O2 B4547905 2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B4547905
M. Wt: 416.9 g/mol
InChI Key: SCIZGRIDVCLHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Scientific Research Applications

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 3-chlorophenyl and 2-ethoxyphenyl groups. The final step involves the formation of the carboxamide group.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst. The 2-ethoxyphenyl group can be added through a similar Friedel-Crafts reaction using 2-ethoxybenzoyl chloride.

    Formation of Carboxamide Group: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide group under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including reduced intraocular pressure in glaucoma and decreased tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-3-methylquinoline-4-carboxamide
  • 2-(3-chlorophenyl)-N-(2-hydroxyphenyl)-3-methylquinoline-4-carboxamide
  • 2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxylate

Uniqueness

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide is unique due to the presence of both 3-chlorophenyl and 2-ethoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The specific arrangement of these substituents can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-3-30-22-14-7-6-13-21(22)28-25(29)23-16(2)24(17-9-8-10-18(26)15-17)27-20-12-5-4-11-19(20)23/h4-15H,3H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIZGRIDVCLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide
Reactant of Route 6
2-(3-chlorophenyl)-N-(2-ethoxyphenyl)-3-methylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.